N-(6-aminopyridin-3-yl)benzamide
Overview
Description
“N-(6-aminopyridin-3-yl)benzamide” is a chemical compound with the molecular formula C12H11N3O . It has a molecular weight of 213.24 g/mol .
Synthesis Analysis
The synthesis of benzamides, including “N-(6-aminopyridin-3-yl)benzamide”, can be achieved through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation . Another method involves the use of magnesium oxide nanoparticles for the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives .Molecular Structure Analysis
The molecular structure of “N-(6-aminopyridin-3-yl)benzamide” consists of a benzamide group attached to a 6-aminopyridin-3-yl group .Scientific Research Applications
RIPK2 Inhibition for Anti-Inflammatory Applications
N-(6-aminopyridin-3-yl)benzamide: derivatives have been identified as selective inhibitors of receptor-interacting protein kinase 2 (RIPK2) . RIPK2 is a key signaling molecule in inflammatory pathways, and its inhibition can potentially treat various inflammatory diseases. This application is particularly relevant in the development of new treatments for autoimmune disorders.
Anti-Tubercular Agents
Derivatives of N-(6-aminopyridin-3-yl)benzamide have been designed and synthesized for their anti-tubercular activity . These compounds have shown significant inhibitory activity against Mycobacterium tuberculosis H37Ra, suggesting their potential as potent anti-tubercular agents. This is crucial for the development of new drugs to combat tuberculosis, especially drug-resistant strains.
Antioxidant Properties
Studies have explored the antioxidant capabilities of benzamide derivatives, which are important for protecting cells from oxidative stress . The antioxidant properties of these compounds can be harnessed in pharmaceuticals to mitigate damage caused by free radicals.
Antitumor Activities
N-(6-aminopyridin-3-yl)benzamide: derivatives have been synthesized and evaluated for their antitumor activities . They have been found to induce cell cycle arrest and apoptosis via AURKB transcription inhibition, which is a promising approach for cancer therapy.
Molecular Docking Studies for Drug Design
The molecular structure of N-(6-aminopyridin-3-yl)benzamide allows for molecular docking studies, which are essential in the drug design process . These studies help in understanding the interaction between the compound and target proteins, aiding in the optimization of drug candidates.
Development of Non-Central Analgesic Agents
The derivatives of N-(6-aminopyridin-3-yl)benzamide have potential applications as non-central analgesic agents . These compounds could offer an alternative to traditional pain relief medications, with possibly fewer side effects.
Mechanism of Action
Target of Action
N-(6-aminopyridin-3-yl)benzamide has been identified as a potent anti-tubercular agent . It is designed to target Mycobacterium tuberculosis H37Ra , a strain of bacteria that causes tuberculosis . Additionally, it has been found to inhibit Aurora Kinase B (AURKB) , a protein that plays a crucial role in cell division .
Mode of Action
The compound interacts with its targets by binding to them and inhibiting their function. In the case of Mycobacterium tuberculosis H37Ra, it exhibits significant activity, inhibiting the growth of the bacteria . For AURKB, it induces G2/M phase arrest by inhibiting the transcription of AURKB .
Biochemical Pathways
The compound affects several biochemical pathways. It regulates the cell cycle, DNA replication, and the p53 signaling pathway . By inhibiting AURKB transcription, it induces G2/M phase arrest, which halts the cell cycle and prevents the cells from dividing . This leads to cell apoptosis via the p53 signaling pathway .
Result of Action
The result of the action of N-(6-aminopyridin-3-yl)benzamide is the inhibition of the growth of Mycobacterium tuberculosis H37Ra, leading to its potential use as an anti-tubercular agent . Additionally, by inducing cell cycle arrest and apoptosis via the inhibition of AURKB transcription, it exhibits antiproliferative activity, particularly against cancer cells .
properties
IUPAC Name |
N-(6-aminopyridin-3-yl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O/c13-11-7-6-10(8-14-11)15-12(16)9-4-2-1-3-5-9/h1-8H,(H2,13,14)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJTBRBXQRXNUNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CN=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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